

# Technical Monograph: 3-(2-Aminophenoxy)propanamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

[Get Quote](#)

Primary Application: Heterocyclic Precursor & Medicinal Chemistry Linker CAS Registry Consideration: 1094235-02-5 (Verified); Note: CAS 53472-76-1 is often referenced in legacy databases but may refer to salt forms or isomeric impurities. Verification of lot-specific CoA is required.

## Executive Summary

**3-(2-Aminophenoxy)propanamide** is a bifunctional organic building block characterized by an aniline (primary amine) and a primary amide, connected via a propoxy ether linker. It serves as a critical intermediate in the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-ones, a scaffold ubiquitous in bioactive compounds including anticoagulants, antihypertensives, and hydroxamic acid-based HDAC inhibitors.

This guide details the physicochemical profile, validated synthetic routes (prioritizing regioselectivity), and the cyclization mechanics that make this molecule a staple in heterocyclic drug design.

## Molecular Architecture & Physicochemical Profile

The molecule features a "push-pull" electronic structure where the electron-rich phenoxy ring is tethered to the electron-withdrawing amide. This unique architecture dictates its solubility and reactivity profile.

## Structural Descriptors

Property	Value	Notes
IUPAC Name	3-(2-Aminophenoxy)propanamide	
Molecular Formula	C H N O	
Molecular Weight	180.20 g/mol	
H-Bond Donors	2 (Aniline -NH , Amide -NH )	High potential for intermolecular H-bonding
H-Bond Acceptors	3 (Ether -O-, Amide -C=O, Amide -N-)	
Rotatable Bonds	4	Flexible linker prior to cyclization
Topological Polar Surface Area (TPSA)	~98 Å <sup>2</sup>	Moderate membrane permeability anticipated
LogP (Calculated)	0.6 ± 0.2	Amphiphilic; soluble in DMSO, MeOH, EtOAc

## Solubility & Stability

- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols. Moderate solubility in ethyl acetate. Poor solubility in non-polar alkanes (Hexane).

- **Stability:** Stable under ambient conditions. The primary amide is susceptible to hydrolysis under strongly acidic/basic aqueous conditions ( $\text{pH} < 2$  or  $\text{pH} > 12$ ) at elevated temperatures. The aniline moiety is sensitive to oxidation (browning) upon prolonged air exposure; storage under inert atmosphere (Argon/Nitrogen) is recommended.

## Synthetic Pathways & Process Chemistry[4]

Direct alkylation of 2-aminophenol with acrylamide often leads to chemoselectivity issues (O-alkylation vs. N-alkylation). To ensure high purity and regiocontrol, the Nitro-Reduction Route is the industry standard protocol.

### The Nitro-Reduction Protocol (High Fidelity)

This route utilizes 2-nitrophenol to block the nitrogen, forcing O-alkylation via Michael addition, followed by selective reduction.

#### Step 1: O-Alkylation (Michael Addition)

- Reagents: 2-Nitrophenol, Acrylamide, catalytic Triton B (benzyltrimethylammonium hydroxide) or K

CO

.

- Solvent: Ethanol or Acetonitrile (reflux).
- Mechanism: The phenoxide ion attacks the  $\alpha$ -carbon of acrylamide.
- Intermediate: 3-(2-Nitrophenoxy)propanamide.

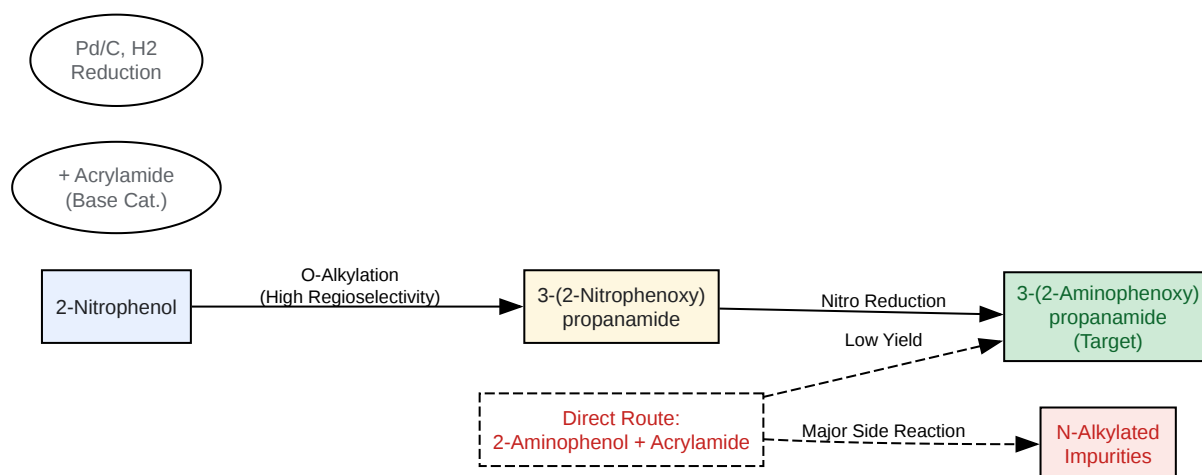
#### Step 2: Nitro Reduction

- Reagents: H<sub>2</sub> (balloon or 3 atm), 10% Pd/C catalyst.
- Solvent: Methanol or Ethanol.

- Workup: Filtration through Celite to remove catalyst, followed by concentration.

## Visualization of Synthetic Logic

The following diagram illustrates the pathway choices, highlighting the avoidance of the N-alkylated byproduct common in direct synthesis.



[Click to download full resolution via product page](#)

Figure 1: Comparative synthetic routes.[1] The Nitro-Reduction pathway (top) avoids competitive N-alkylation seen in direct aminophenol alkylation.

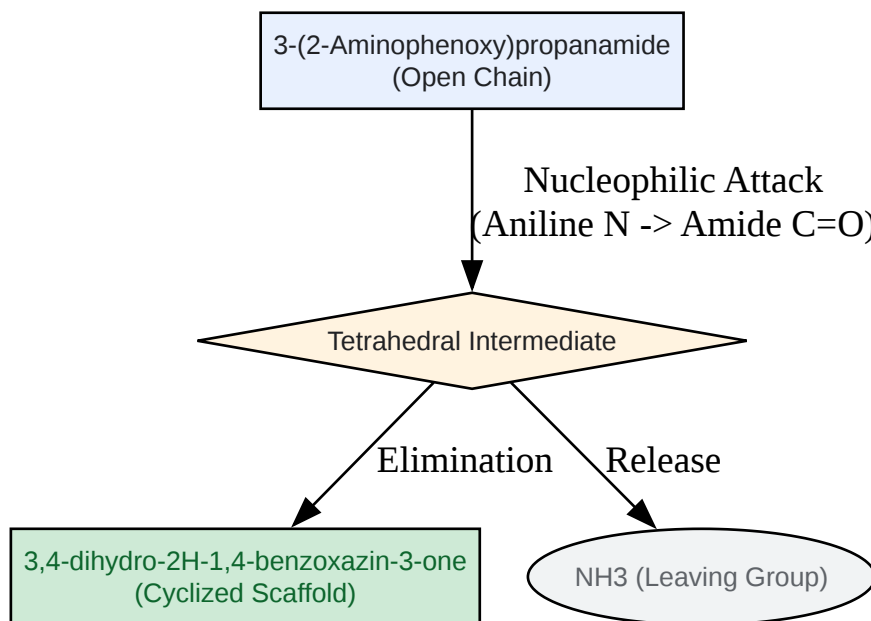
## Reactivity Profile: The Cyclization "Switch"

The most valuable property of **3-(2-aminophenoxy)propanamide** is its ability to undergo intramolecular cyclization to form the 1,4-benzoxazin-3-one core. This transformation is driven by the nucleophilicity of the aniline nitrogen attacking the amide carbonyl.

## Cyclization Mechanism

Under acidic conditions (e.g., p-Toluenesulfonic acid in refluxing toluene) or basic conditions (NaOEt in EtOH), the molecule cyclizes, releasing ammonia (or water/alcohol if starting from the ester equivalent).

- Reaction: Intramolecular Amidation.
- Product: 3,4-dihydro-2H-1,4-benzoxazin-3-one.
- Significance: This bicyclic structure is a "privileged scaffold" in medicinal chemistry, mimicking peptide turns and serving as a core for kinase inhibitors.



[Click to download full resolution via product page](#)

Figure 2: Mechanistic pathway for the conversion of the open-chain amide to the bioactive benzoxazinone scaffold.

## Detailed Experimental Protocol

Note: This protocol assumes the Nitro-Reduction route for maximum purity.

### Phase 1: Synthesis of 3-(2-Nitrophenoxy)propanamide

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.
- Charge: Add 2-Nitrophenol (13.9 g, 100 mmol) and Acrylamide (10.6 g, 150 mmol) to Acetonitrile (100 mL).
- Catalysis: Add Triton B (40% in MeOH, 2 mL) dropwise.

- Reaction: Heat to reflux (82°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane). The phenol spot should disappear.
- Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL). The solid product usually precipitates.
- Purification: Filter the precipitate. Recrystallize from Ethanol to yield pale yellow crystals.

## Phase 2: Reduction to 3-(2-Aminophenoxy)propanamide

- Setup: Use a hydrogenation pressure vessel or a standard flask with a balloon adapter.
- Charge: Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).
- Catalyst: Carefully add 10% Pd/C (1.0 g) under nitrogen flow (Pyrophoric hazard).
- Reaction: Purge with Hydrogen gas. Stir vigorously at RT for 4–6 hours.
- Validation: Monitor by TLC. The fluorescent nitro spot will convert to a lower Rf, ninhydrin-active amine spot.
- Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure to yield the target amine as an off-white solid.

## Safety & Handling (SDS Highlights)

Hazard Class	Signal Word	Hazard Statement	Precaution
Acute Toxicity	Warning	H302: Harmful if swallowed.	Do not eat/drink in lab.
Skin Irritant	Warning	H315: Causes skin irritation.	Wear nitrile gloves.
Eye Irritant	Warning	H319: Causes serious eye irritation.	Wear safety goggles. [2]
Sensitization	Warning	H317: May cause allergic skin reaction.	Avoid dust inhalation.

- Storage: Store at 2-8°C, protected from light and moisture.
- Disposal: Dispose of as hazardous organic waste (nitrogen-containing).

## References

- Reddy, G. J., & Rao, K. S. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. *Heterocyclic Communications*, 19(6), 387–396.
- Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. *Heterocycles*, 38(1), 5-8.
- PubChem Compound Summary. (2024). **3-(2-Aminophenoxy)propanamide** (CID 1094235-02-5). National Center for Biotechnology Information.
- Zamora, R., & Hidalgo, F. J. (2008). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems. *Journal of Agricultural and Food Chemistry*, 56(24), 11997-12002.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents \[patents.google.com\]](#)
- 2. [Propanamide, 2-methyl- \(CAS 563-83-7\) - Chemical & Physical Properties by Cheméo \[chemeo.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 3-(2-Aminophenoxy)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1519161/docs#technical-monograph-3-2-aminophenoxy-propanamide\]](https://www.benchchem.com/product/b1519161/docs#technical-monograph-3-2-aminophenoxy-propanamide)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)